![molecular formula C11H16F2O B13465821 9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
9,9-Difluorospiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluorospiro[5.5]undecan-3-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound is notable for its fluorine atoms, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorospiro[5.5]undecan-3-one typically involves the introduction of fluorine atoms into the spiro[5.5]undecane skeleton. One common method is the fluorination of spiro[5.5]undecan-3-one using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Difluorospiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spiro compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
9,9-Difluorospiro[5.5]undecan-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Wirkmechanismus
The mechanism by which 9,9-Difluorospiro[5.5]undecan-3-one exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The spiro structure provides rigidity, which can influence the compound’s binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecan-3-one: The parent compound without fluorine atoms.
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one: A similar compound with additional oxygen atoms in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: A compound with nitrogen atoms in the ring, used as a METTL3 inhibitor.
Uniqueness
9,9-Difluorospiro[5.5]undecan-3-one is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H16F2O |
|---|---|
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
3,3-difluorospiro[5.5]undecan-9-one |
InChI |
InChI=1S/C11H16F2O/c12-11(13)7-5-10(6-8-11)3-1-9(14)2-4-10/h1-8H2 |
InChI-Schlüssel |
YQFZCRVUYAKHHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1=O)CCC(CC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)

![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
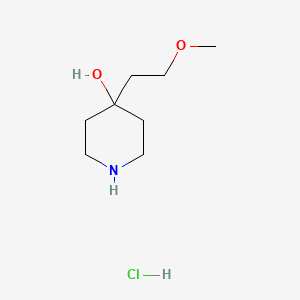
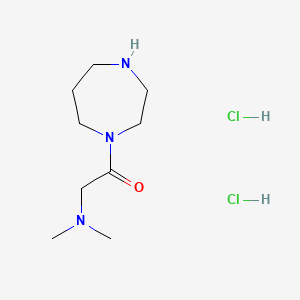
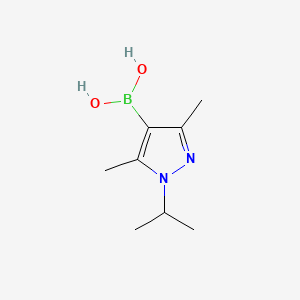
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
amine hydrochloride](/img/structure/B13465782.png)
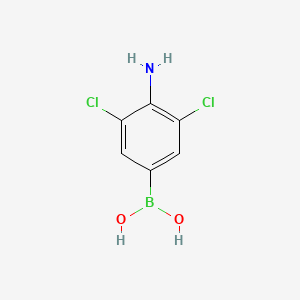
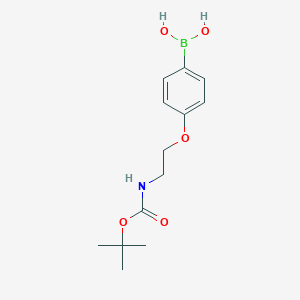
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
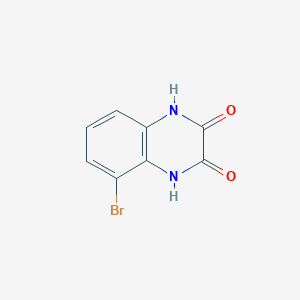

amine hydrochloride](/img/structure/B13465816.png)
